2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
Description
Historical Development of 1,2,4-Oxadiazole Scaffolds
The historical journey of 1,2,4-oxadiazole chemistry began in 1884 when Rudolf Tiemann and Gustav Krüger achieved the first synthesis of this heterocyclic system. Initially classified as azoxime or furo[ab1]diazole, these compounds were originally synthesized through the reaction of amidoximes with acyl chlorides, a method that established the fundamental synthetic approach that continues to be refined and utilized today. The pioneering work of Tiemann and Krüger laid the foundation for what would eventually become one of the most important heterocyclic systems in pharmaceutical chemistry.
Following their initial discovery, 1,2,4-oxadiazoles remained relatively unexplored for nearly eight decades. The heterocycle finally captured significant scientific attention around the 1960s when researchers began to recognize its potential for photochemical rearrangements and its unique chemical reactivity patterns. This renewed interest coincided with the systematic exploration of heterocyclic compounds for biological activity, a research paradigm that had gained momentum following the success of early pharmaceutical discoveries.
The biological significance of 1,2,4-oxadiazoles became apparent in the early 1940s when systematic studies of their pharmacological properties were initiated. However, the true pharmaceutical potential of this heterocyclic system was not fully realized until the 1960s, when oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, was introduced to the pharmaceutical market as a cough suppressant. This landmark achievement demonstrated the clinical viability of 1,2,4-oxadiazole-based therapeutics and sparked intensive research efforts to explore their broader medicinal applications.
The subsequent decades witnessed a dramatic expansion in 1,2,4-oxadiazole research, with particular acceleration occurring over the past fifteen years. This period has been characterized by the development of sophisticated synthetic methodologies, comprehensive structure-activity relationship studies, and the exploration of novel biological targets. The evolution from simple synthetic curiosities to clinically relevant therapeutics reflects both advances in synthetic chemistry and a deeper understanding of the relationship between molecular structure and biological activity.
Structural and Bioisosteric Significance
The structural characteristics of 1,2,4-oxadiazoles confer unique properties that distinguish them from other five-membered heterocycles and contribute to their exceptional utility in drug design. The heterocycle's aromatic character, combined with the specific arrangement of heteroatoms, creates a distinctive electronic environment that influences both its chemical reactivity and biological interactions. The presence of two nitrogen atoms and one oxygen atom within the five-membered ring generates specific dipole moments and hydrogen bonding capabilities that are crucial for molecular recognition processes in biological systems.
One of the most significant aspects of 1,2,4-oxadiazole chemistry is the heterocycle's bioisosteric relationship with ester and amide functional groups. This bioisosterism arises from the similar spatial arrangements and electronic properties shared between these structural motifs, allowing 1,2,4-oxadiazoles to effectively replace traditional linking groups while maintaining or enhancing biological activity. The bioisosteric equivalence is particularly valuable when the hydrolytic instability of ester or amide groups presents challenges in drug development, as the oxadiazole ring provides superior metabolic stability while preserving essential intermolecular interactions.
The hydrogen bonding capabilities of 1,2,4-oxadiazoles play a crucial role in their biological activity and bioisosteric properties. The heterocycle can participate in both hydrogen bond donation and acceptance, depending on the specific substitution pattern and tautomeric form. This versatility in hydrogen bonding interactions enables 1,2,4-oxadiazoles to effectively mimic the binding characteristics of various natural substrates and cofactors, facilitating their interaction with diverse biological targets including enzymes, receptors, and nucleic acids.
The conformational properties of 1,2,4-oxadiazoles further contribute to their pharmaceutical utility. The heterocycle's planar aromatic structure provides a rigid framework that can influence the overall molecular conformation and, consequently, the biological activity of compounds containing this motif. This conformational constraint can be advantageous in drug design by reducing entropic penalties associated with receptor binding and improving selectivity through more precise molecular recognition.
Recent studies have revealed that 1,2,4-oxadiazoles can serve as effective replacements for carboxylic acids, hydroxamic acids, and other metal-chelating groups in enzyme inhibitor design. This application has proven particularly valuable in the development of histone deacetylase inhibitors, where the oxadiazole ring provides a non-chelating zinc-binding group that offers improved selectivity profiles compared to traditional hydroxamic acid-based inhibitors.
Emergence of Trifluoromethyl-Substituted Oxadiazoles
The incorporation of trifluoromethyl groups into 1,2,4-oxadiazole scaffolds represents a significant advancement in heterocyclic drug design, combining the established pharmaceutical benefits of oxadiazole chemistry with the unique properties conferred by fluorine substitution. Trifluoromethyl-substituted oxadiazoles, commonly referred to as trifluoromethyloxadiazole derivatives, have emerged as a distinct class of compounds with enhanced pharmacological profiles and expanded therapeutic applications.
The trifluoromethyl group brings several advantageous properties to oxadiazole-based drug candidates. The high electronegativity of fluorine atoms creates a strongly electron-withdrawing effect that significantly alters the electronic properties of the heterocycle, potentially enhancing binding affinity for specific biological targets. Additionally, the metabolic stability of carbon-fluorine bonds provides protection against enzymatic degradation, often resulting in improved pharmacokinetic profiles and prolonged duration of action.
| Property | Standard 1,2,4-Oxadiazoles | Trifluoromethyl-Substituted Oxadiazoles |
|---|---|---|
| Lipophilicity | Moderate | Enhanced |
| Metabolic Stability | Good | Excellent |
| Protein Binding | Variable | Generally Improved |
| Central Nervous System Penetration | Limited | Enhanced |
| Half-life | Standard | Extended |
The development of 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives has been particularly successful in the field of histone deacetylase inhibition. These compounds have demonstrated exceptional selectivity for class IIa histone deacetylases, with some derivatives showing nanomolar inhibitory potency and selectivity indices exceeding 300-fold over other histone deacetylase classes. The trifluoromethyl substitution at the 5-position of the oxadiazole ring appears to be crucial for this selectivity profile, suggesting specific interactions with the target enzyme's active site.
Research has revealed that trifluoromethyl-substituted oxadiazoles can achieve excellent central nervous system penetration, making them valuable candidates for neurological disorders. Studies using 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives have demonstrated adequate brain exposure in animal models, enabling the investigation of their therapeutic potential in conditions such as Huntington's disease. The combination of metabolic stability and brain penetration represents a significant advantage for neurotherapeutic applications, where drug delivery across the blood-brain barrier often presents substantial challenges.
The synthetic accessibility of trifluoromethyl-substituted oxadiazoles has been enhanced through the development of novel synthetic methodologies that allow for the direct incorporation of trifluoromethyl groups during heterocycle formation. These advances have facilitated the systematic exploration of structure-activity relationships and enabled the optimization of pharmacological properties through iterative design cycles.
Current research efforts are focused on expanding the therapeutic applications of trifluoromethyl-substituted oxadiazoles beyond histone deacetylase inhibition. Recent studies have explored their potential as antimicrobial agents, monoamine oxidase inhibitors, and anticancer therapeutics. The versatility of this chemical platform suggests that trifluoromethyl-substituted oxadiazoles will continue to serve as valuable scaffolds for drug discovery across multiple therapeutic areas.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O.ClH/c6-5(7,8)4-10-3(1-2-9)11-12-4;/h1-2,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHYCVUEJKVUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NOC(=N1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethylating agents.
Amination: The ethanamine moiety is introduced through amination reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Alkyl halides, amines, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols, amines, or alkanes.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds related to 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride . For instance:
- Mechanism of Action:
- Case Studies:
- In Vivo Studies:
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are another area of active research:
- Broad-Spectrum Efficacy:
- Case Studies:
Drug Development Potential
The unique chemical structure of This compound makes it a candidate for drug development:
- ADME Properties:
- Design of New Derivatives:
Summary Table of Applications
Mechanism of Action
The mechanism by which 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine Hydrochloride
- Structure : Differs by an N-methylated ethanamine group.
2-(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethanamine Hydrochloride
- Structure: Replaces -CF₃ with a 4-chlorophenoxymethyl group.
- Impact: The chloro substituent introduces moderate electron-withdrawing effects, while the phenoxy group increases steric bulk. This may reduce metabolic clearance but lower lipophilicity compared to -CF₃ .
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine Hydrochloride
- Structure : Substitutes -CF₃ with a cyclopentyl group.
Modifications to the Ethanamine Moiety
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine Hydrochloride
- Structure : Replaces ethanamine with a phenylmethanamine group and substitutes -CF₃ with methyl.
- However, the absence of -CF₃ reduces electronegativity and lipophilicity .
N-Methyl-2-(5-([3-(trifluoromethyl)phenoxy]methyl)-1,2,4-oxadiazol-3-yl)ethanamine Hydrochloride
- Structure: Adds a phenoxy spacer between the oxadiazole and -CF₃.
Pharmacological and Physicochemical Properties
*Estimated LogP values based on substituent contributions.
Biological Activity
2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a 1,2,4-oxadiazole ring, which is known for enhancing biological activity due to its electron-withdrawing properties. The molecular formula is C5H7ClF3N3O, with a molecular weight of approximately 201.58 g/mol.
Biological Activity Overview
Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazoles can possess significant antifungal and antibacterial properties. For instance, derivatives of 1,2,4-oxadiazoles have been effective against various phytopathogenic fungi .
- Anticancer Properties : The compound has demonstrated cytotoxic effects in various cancer cell lines. For example, SAR studies suggest that modifications to the oxadiazole ring can enhance anticancer activity by improving binding affinity to cancer-related targets .
- Anti-inflammatory Effects : Research indicates that oxadiazole derivatives can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to proteins involved in various biological pathways. This interaction often leads to modulation of enzyme activity or receptor signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like trifluoromethyl significantly enhances the activity of oxadiazole derivatives .
- Substituent Positioning : The position of substituents on the aromatic ring influences the compound's efficacy. For example, modifications at specific positions have been correlated with improved anticancer activity against human cancer cell lines .
Case Studies
Several studies have highlighted the biological potential of similar compounds:
- Antifungal Activity : A study demonstrated that oxadiazole derivatives effectively inhibited fungal growth in vitro, suggesting their utility in agricultural applications against plant pathogens .
- Cytotoxicity Against Cancer Cells : Research involving various oxadiazole derivatives showed significant cytotoxicity against leukemia and melanoma cell lines. The IC50 values ranged from 10 to 30 µM for the most active compounds .
- Anti-inflammatory Studies : In vivo studies using carrageenan-induced paw edema models revealed that certain oxadiazole derivatives exhibited substantial anti-inflammatory effects comparable to established anti-inflammatory drugs like indomethacin .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride?
The compound can be synthesized via cyclization of precursor oxadiazoles. A common method involves:
- Step 1 : Reacting a nitrile derivative (e.g., 3-(trifluoromethyl)-1,2,4-oxadiazole) with hydroxylamine to form an amidoxime intermediate.
- Step 2 : Cyclization using activating agents like carbodiimides or thionyl chloride under reflux .
- Step 3 : Hydrochloride salt formation via HCl gas or aqueous HCl in ethanol. For example, lists a structurally similar compound synthesized via analogous steps with triethylamine as a base and DMF as solvent .
Q. Key Data :
| Reaction Step | Reagents/Conditions | Yield (Typical) |
|---|---|---|
| Amidoxime Formation | NH2OH·HCl, EtOH, 60°C | 70-80% |
| Cyclization | CDI, THF, 0°C to RT | 50-60% |
| Salt Formation | HCl (g), Et2O | 90-95% |
Q. How is the compound characterized for purity and structural confirmation?
- Nuclear Magnetic Resonance (NMR) : 1H/13C/19F NMR to confirm trifluoromethyl (-CF3) and oxadiazole ring signals. For example, the -CF3 group shows a singlet at ~110 ppm in 19F NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]+. lists exact mass calculations (C5H8ClF3N3O requires 230.03 g/mol) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF), moderately soluble in ethanol, and poorly soluble in water. Hydrochloride salts improve aqueous solubility at acidic pH .
- Stability : Stable at -20°C under inert gas (N2/Ar) for >6 months. Degrades in basic conditions (pH >8) due to oxadiazole ring hydrolysis .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Target Identification : The oxadiazole scaffold is prevalent in kinase inhibitors and GPCR modulators. and highlight similar trifluoromethyl-oxadiazole derivatives as sphingosine-1-phosphate (S1P) receptor agonists. Use radioligand binding assays (e.g., S1P1/S1P5) with HEK293 cells expressing recombinant receptors .
- Dose-Response Studies : Test concentrations from 1 nM to 10 µM in triplicate. EC50 values <100 nM suggest high potency .
Q. Example Protocol :
| Assay Type | Cell Line | Readout | Reference Compound |
|---|---|---|---|
| cAMP Inhibition | CHO-K1/S1P1 | Luminescence | Fingolimod-P (EC50 = 0.3 nM) |
Q. What structural modifications of the oxadiazole core influence pharmacological activity?
Q. How can researchers resolve contradictions in reported synthetic yields or biological data?
- Case Study : reports 50-60% yield for oxadiazole cyclization using CDI, while achieves 75% with carbonyldiimidazole (CDI) in THF. Contradictions arise from reaction scale, solvent purity, or stirring efficiency.
- Resolution : Replicate both methods under controlled conditions (e.g., anhydrous THF, argon atmosphere) and characterize intermediates via TLC/HPLC .
Q. What advanced analytical methods are recommended for detecting degradation products?
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor for hydrolysis products (e.g., carboxylic acid derivatives) at m/z 246.1 .
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. suggests hydrochloride salts are prone to deliquescence, requiring desiccants .
Q. How can computational modeling guide the optimization of this compound?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with S1P1 (PDB: 3V2Y). The oxadiazole nitrogen atoms form hydrogen bonds with Lys34 and Arg120 .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (BBB score = 0.45) and CYP3A4 inhibition risk .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
